(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloromethyl group, an indole moiety, and an oxazole ring, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with chloromethyl oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Phenylephrine Related Compound F: Used in pharmaceutical applications.
Uniqueness
(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C14H11ClN2O2 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-(chloromethyl)-4-[(Z)-(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3/b10-6+ |
InChI Key |
TWIRBAWZSIVWOU-UXBLZVDNSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(NOC3=O)CCl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl |
Origin of Product |
United States |
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